Azaspiracid 4

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

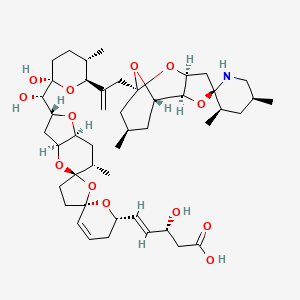

Azaspiracid 4 is a member of the azaspiracid family of marine toxins, which are produced by dinoflagellates of the genera Azadinium and Amphidoma . These toxins accumulate in shellfish and can cause azaspiracid shellfish poisoning in humans, characterized by gastrointestinal symptoms such as diarrhea, vomiting, and stomach cramps . This compound, along with other analogs, has been the subject of extensive research due to its potent biological activity and potential health risks .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of azaspiracid analogs, including azaspiracid 4, typically involves complex multi-step procedures. One approach involves the preparation of isotopically labeled azaspiracids using isotopic exchange methods under acidic conditions . This method allows for the incorporation of isotopic labels at specific positions within the molecule, which can be useful for analytical purposes .

Industrial Production Methods: Most research focuses on the isolation and purification of azaspiracids from natural sources, such as contaminated shellfish .

Chemical Reactions Analysis

Types of Reactions: Azaspiracid 4 can undergo various chemical reactions, including oxidation, reduction, and substitution . These reactions are often studied to understand the stability and reactivity of the compound under different conditions.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles . Reaction conditions can vary widely depending on the desired transformation, but typically involve controlled temperatures and specific solvents to ensure the stability of the compound .

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized analogs, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

In chemistry, it serves as a model compound for studying the reactivity and stability of marine toxins . In biology and medicine, azaspiracid 4 is used to investigate the mechanisms of toxin-induced cellular damage and to develop detection methods for shellfish contamination . Additionally, its unique structure and potent biological activity make it a valuable tool for studying ion channel activity and other cellular processes .

Mechanism of Action

The mechanism of action of azaspiracid 4 involves its interaction with ion channels and other cellular targets . While the exact molecular targets are not fully understood, evidence suggests that azaspiracids can affect ion channel activity, leading to disruptions in cellular homeostasis . This can result in various toxic effects, including gastrointestinal symptoms and potential long-term health impacts .

Comparison with Similar Compounds

Azaspiracid 4 is one of several analogs in the azaspiracid family, which includes azaspiracid 1, azaspiracid 2, azaspiracid 3, and others . These compounds share a similar core structure but differ in the presence and position of functional groups . Compared to other azaspiracids, this compound has unique structural features that may influence its biological activity and toxicity . Understanding these differences is crucial for assessing the risks associated with shellfish contamination and for developing effective detection methods .

Properties

InChI |

InChI=1S/C46H69NO13/c1-25-17-35-40-37(23-44(58-40)29(5)16-26(2)24-47-44)56-43(21-25,55-35)22-28(4)39-27(3)11-13-45(52,59-39)41(51)36-20-34-33(53-36)18-30(6)46(57-34)15-14-42(60-46)12-7-8-32(54-42)10-9-31(48)19-38(49)50/h7,9-10,12,25-27,29-37,39-41,47-48,51-52H,4,8,11,13-24H2,1-3,5-6H3,(H,49,50)/b10-9+/t25-,26+,27+,29-,30+,31+,32+,33+,34+,35+,36-,37+,39+,40+,41+,42+,43-,44-,45-,46-/m1/s1 |

Source

|

|---|---|---|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVUUSRBSEMRJGT-JOAUMJRMSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(OC1C(=C)CC23CC(CC(O2)C4C(O3)CC5(O4)C(CC(CN5)C)C)C)(C(C6CC7C(O6)CC(C8(O7)CCC9(O8)C=CCC(O9)C=CC(CC(=O)O)O)C)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC[C@@](O[C@@H]1C(=C)C[C@]23C[C@@H](C[C@H](O2)[C@H]4[C@@H](O3)C[C@@]5(O4)[C@@H](C[C@@H](CN5)C)C)C)([C@H]([C@H]6C[C@H]7[C@@H](O6)C[C@@H]([C@@]8(O7)CC[C@@]9(O8)C=CC[C@H](O9)/C=C/[C@@H](CC(=O)O)O)C)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H69NO13 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80880024 |

Source

|

| Record name | Azaspiracid 4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80880024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

844.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

344422-49-7 |

Source

|

| Record name | Azaspiracid 4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80880024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.